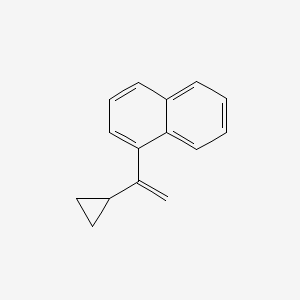![molecular formula C14H14O3S B14248061 4,4'-[Sulfinylbis(methylene)]diphenol CAS No. 189639-17-6](/img/structure/B14248061.png)
4,4'-[Sulfinylbis(methylene)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-hydroxybenzyl) sulfoxide is an organic compound consisting of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It exhibits unique properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-hydroxybenzyl) sulfoxide typically involves the oxidation of bis(4-hydroxybenzyl) sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation of the sulfide to sulfoxide.
Industrial Production Methods
Industrial production of bis(4-hydroxybenzyl) sulfoxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The choice of oxidizing agent and solvent, as well as reaction temperature and time, are optimized for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-hydroxybenzyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Bis(4-hydroxybenzyl) sulfone.
Reduction: Bis(4-hydroxybenzyl) sulfide.
Substitution: Various ethers and esters depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Exhibits neuroprotective activity and has been studied for its potential in treating neurodegenerative diseases.
Medicine: Investigated for its inhibitory activity on histone deacetylase (HDAC), making it a potential candidate for cancer therapy.
Industry: Used as an antioxidant in the preservation of organic materials, including elastomers, polyamides, and polyolefins.
Mécanisme D'action
The mechanism of action of bis(4-hydroxybenzyl) sulfoxide involves its interaction with molecular targets such as histone deacetylase (HDAC). By inhibiting HDAC, the compound causes an accumulation of acetylated histones in the nucleus, leading to the activation of transcription of target genes. This mechanism is particularly relevant in cancer therapy, where HDAC inhibition can result in the suppression of tumor cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-hydroxybenzyl) sulfide: The precursor to bis(4-hydroxybenzyl) sulfoxide, with similar structural features but different oxidation state.
Bis(4-hydroxybenzyl) sulfone: The fully oxidized form of the compound, exhibiting different chemical properties.
Bis(4-hydroxybenzyl) ether: A structurally related compound with an ether linkage instead of a sulfur atom.
Uniqueness
Bis(4-hydroxybenzyl) sulfoxide is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HDAC and its potential neuroprotective effects set it apart from other similar compounds.
Propriétés
Numéro CAS |
189639-17-6 |
|---|---|
Formule moléculaire |
C14H14O3S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)methylsulfinylmethyl]phenol |
InChI |
InChI=1S/C14H14O3S/c15-13-5-1-11(2-6-13)9-18(17)10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
Clé InChI |
QFXUNMDJQJDSDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


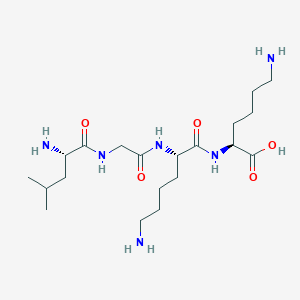
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
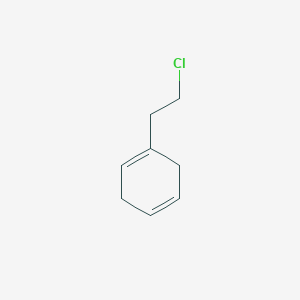
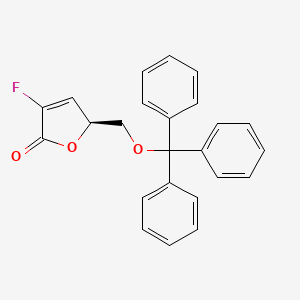
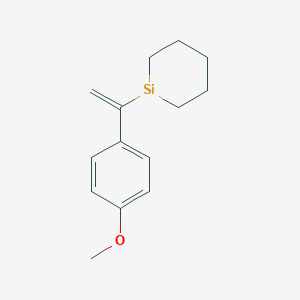

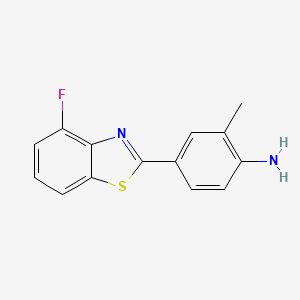
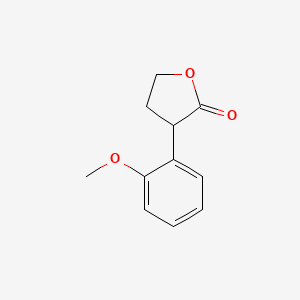
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
